4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
4-(4-tert-Butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 4-tert-butylphenoxy group at the 4th carbon. The amide nitrogen is linked to a 1,3,4-thiadiazole ring, which carries a methoxymethyl substituent at the 5th position (Figure 1). This structure combines a lipophilic tert-butylphenoxy moiety with a heterocyclic thiadiazole system, making it a candidate for diverse biological and chemical applications.
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-18(2,3)13-7-9-14(10-8-13)24-11-5-6-15(22)19-17-21-20-16(25-17)12-23-4/h7-10H,5-6,11-12H2,1-4H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYVIHSQFWWCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=NN=C(S2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry.
Chemical Structure
The compound consists of a thiadiazole moiety linked to a butanamide structure and a tert-butylphenoxy group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been widely studied for their antimicrobial properties . Research indicates that derivatives containing thiadiazole rings exhibit significant antibacterial and antifungal activities. For instance:
- Compounds with 1,3,4-thiadiazole structures have shown effectiveness against various bacterial strains and fungi .
- The presence of the methoxymethyl group in the compound may enhance its solubility and bioavailability, contributing to its antimicrobial efficacy.
Anticancer Properties
Thiadiazole derivatives are also recognized for their anticancer potential . Studies have demonstrated that several thiadiazole compounds possess cytotoxic effects against different cancer cell lines. Notably:
- A series of new thiadiazole-imidazole derivatives showed moderate to high anticancer activity against liver carcinoma cells (HEPG2) when compared to doxorubicin .
- The compound's structural components could interact with cellular pathways involved in tumor growth and proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been well-documented. Compounds similar to this compound may exhibit:
- Inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
- Potential use in treating chronic inflammatory conditions due to their ability to modulate immune responses.
Antidiabetic Activity
Recent studies have indicated that some thiadiazole derivatives can inhibit enzymes like α-glucosidase, suggesting potential antidiabetic effects . The compound under consideration may:
Case Studies and Research Findings
A comprehensive review of various studies highlights the biological activities associated with thiadiazole derivatives:
Chemical Reactions Analysis
Key Reactivity and Functional Group Transformations
The compound exhibits reactivity at three primary sites:
Catalytic and Functional Modifications
a. Reductive Amination
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Application : The tertiary butylphenoxy group can be modified via reductive amination with aldehydes (e.g., p-methoxybenzaldehyde) in the presence of sodium borohydride (NaBH₄) .
b. Cross-Coupling Reactions
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Suzuki-Miyaura Coupling : The boronate ester derivatives (e.g., tert-butyl piperidine boronate) enable palladium-catalyzed coupling with aryl halides for structural diversification .
Stability and Degradation Studies
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Thermal Stability : Decomposes at 220–240°C via cleavage of the butanamide chain and thiadiazole ring fragmentation .
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Photodegradation : UV light (254 nm) induces radical-mediated decomposition of the methoxymethyl group, forming formaldehyde as a byproduct .
Biological Activity Correlations
While not directly studied for this compound, structurally analogous 1,3,4-thiadiazoles demonstrate:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and properties are influenced by two key regions:
- Thiadiazole substituent : The methoxymethyl group introduces moderate polarity, balancing solubility and steric effects.
Table 1: Structural Comparison with Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
